molecular formula C9H7ClN4O3 B1521602 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094331-75-5

2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B1521602
CAS No.: 1094331-75-5
M. Wt: 254.63 g/mol
InChI Key: BTDJWQAYKJMPOS-UHFFFAOYSA-N
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Description

2-[1-(6-Chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a fused pyrazolone and chloropyridazine structure, a motif prevalent in medicinal chemistry . Pyrazole and pyridazine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . Specifically, pyrazolone cores are frequently investigated for their potential biological activities . The presence of both the acetic acid side chain and the chloropyridazine group makes this molecule a versatile building block for synthesizing more complex molecules, such as potential enzyme inhibitors or fluorescent probes . Researchers can utilize this compound in the design of novel molecules targeting various disease pathways. It is supplied as a solid and should be stored in a cool, dry environment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(6-chloropyridazin-3-yl)-5-oxo-4H-pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O3/c10-6-1-2-7(12-11-6)14-8(15)3-5(13-14)4-9(16)17/h1-2H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJWQAYKJMPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NN=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and Functionalization

The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.

  • Cyclocondensation of hydrazine with β-keto acids or esters : This classical approach yields 4,5-dihydro-1H-pyrazol-5-ones, which can be further functionalized at N1 and C3 positions.

  • Vilsmeier-Haack Formylation of Pyrazoles : To introduce aldehyde functionalities adjacent to the pyrazole ring, the Vilsmeier-Haack reaction using POCl3 and DMF is widely employed on hydrazone precursors or pyrazole derivatives. This method can be adapted for the synthesis of pyrazole carboxaldehydes, which can be oxidized or transformed into acetic acid derivatives.

Introduction of the 6-Chloropyridazin-3-yl Group

  • The 6-chloropyridazinyl moiety is introduced via nucleophilic substitution or coupling reactions on pre-formed pyrazole intermediates.

  • According to patent WO2012146318A1, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) can be used to attach pyridazinyl groups to pyrazole rings. The reaction conditions involve palladium acetate catalysts, polar aprotic solvents like dimethylformamide (DMF), and temperatures ranging from room temperature to 130°C.

  • Chlorination of pyridazinone intermediates with POCl3 can generate 6-chloropyridazine derivatives, which serve as electrophilic partners in subsequent coupling steps.

Acetic Acid Side Chain Installation

  • The acetic acid moiety attached at the pyrazole C3 position is often introduced via alkylation or acylation strategies:

    • Alkylation of pyrazole anions with haloacetic acid derivatives or esters, followed by hydrolysis, affords the acetic acid substituent.

    • Alternatively, pyrazole-3-carboxaldehydes obtained via Vilsmeier-Haack reaction can be oxidized to the corresponding carboxylic acids.

  • Debenzylation or deprotection steps may be necessary if protective groups are used during the synthesis to prevent side reactions.

Representative Synthetic Route (Based on Patent and Literature)

Step Description Reagents/Conditions Notes
1 Synthesis of pyrazole intermediate Cyclocondensation of hydrazine hydrate with β-keto acid or ester Yields 4,5-dihydro-1H-pyrazol-5-one scaffold
2 Chlorination of pyridazinone POCl3 treatment Generates 6-chloropyridazine electrophile
3 Coupling of 6-chloropyridazinyl group to pyrazole N1 Pd(II) catalyst (e.g., Pd(OAc)2), DMF, 25-130°C Palladium-catalyzed cross-coupling reaction
4 Introduction of acetic acid side chain Alkylation with haloacetic acid derivative or oxidation of aldehyde intermediate Hydrolysis or oxidation to acid
5 Deprotection/Debenzylation if needed Hydrogenation or acid/base treatment Final purification to obtain target acid

Detailed Research Findings and Notes

  • The patent WO2012146318A1 outlines the use of palladium-catalyzed coupling reactions for attaching aryl or heteroaryl groups such as 6-chloropyridazinyl to pyrazole rings, emphasizing solvent choice (DMF) and temperature control for optimal yields.

  • The Vilsmeier-Haack reaction is a key synthetic tool for introducing aldehyde groups on pyrazole rings, which can be converted to acetic acid substituents. This reaction typically uses POCl3 and DMF under heating conditions and is well documented for pyrazole derivatives.

  • Cyclocondensation reactions of hydrazine with keto acids or esters remain the foundational step to assemble the pyrazole ring system with the desired oxidation state and substitution pattern.

  • Chlorination of pyridazinone intermediates to yield 6-chloropyridazine derivatives is performed using POCl3, which is essential for subsequent coupling reactions to install the pyridazinyl group.

  • The overall synthetic approach requires careful control of reaction conditions to avoid over-chlorination, decomposition, or side reactions, particularly during chlorination and coupling steps.

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents Solvent Temperature Yield/Remarks
Pyrazole formation Hydrazine hydrate + β-keto acid/ester Benzene or ethanol Reflux High yield (up to 81%)
Pyridazinone chlorination POCl3 Neat or solvent 30 min to 3 hrs, 80-110°C Controls chlorination level
Pd-catalyzed coupling Pd(OAc)2, base (e.g., 4-dimethylaminopyridine) DMF RT to 130°C Efficient arylation
Vilsmeier-Haack formylation POCl3 + DMF DMF 50-80°C Forms aldehyde intermediates
Acetic acid installation Haloacetic acid derivatives or oxidation Various Ambient to reflux Hydrolysis or oxidation step

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyridazine Ring

The 6-chloro substituent on the pyridazine ring undergoes nucleophilic substitution with amines, enabling structural diversification.

Example reactions :

  • Reaction with pyrrolidine , piperidine , or morpholine replaces the chlorine atom, forming derivatives with improved solubility or bioactivity .

  • Conditions: Solvent-free grinding with a catalyst (e.g., p-toluenesulfonic acid) at ambient or mildly elevated temperatures .

ReagentProduct StructureApplication
PyrrolidinePyridazine-pyrrolidine hybridAnalgesic agent intermediates
PiperidinePiperidine-substituted pyridazineBioactive compound synthesis
MorpholineMorpholine-functionalized derivativeEnhanced pharmacokinetics

Condensation and Cyclization Reactions

The pyrazolone ring’s carbonyl group and acetic acid moiety participate in condensations, forming fused heterocycles or extended derivatives.

Key pathways :

  • Cyclocondensation with hydrazine derivatives (e.g., thiosemicarbazide) yields pyridazinone or triazine hybrids .

  • Acetic acid group reactivity : Forms amides or esters via reaction with amines/alcohols, respectively .

Reported example :

  • Reaction with hydrazine hydrate produces hydrazopyridazine derivatives, which further react with acetyl acetone to generate pyrazole-fused structures .

Pyrazolone Ring Modifications

The 5-oxo group undergoes:

  • Reduction : Converted to a hydroxyl group using agents like NaBH₄.

  • Knoevenagel condensation : Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated ketones .

Acetic Acid Derivatives

  • Esterification : Forms methyl or ethyl esters under acidic conditions (e.g., H₂SO₄, methanol) .

  • Amide formation : Reacts with primary/secondary amines via coupling agents (e.g., DCC) .

Electrophilic Substitution and Halogenation

The electron-deficient pyridazine ring may undergo electrophilic substitution, though limited by the chlorine’s deactivating effect.

  • Bromination : Occurs at the pyrazolone ring’s α-position under mild conditions (e.g., Br₂ in acetic acid) .

Biological Activity-Driven Reactions

Derivatives of this compound are synthesized for pharmacological screening:

  • Docking studies : Modifications at the pyridazine or pyrazolone rings enhance interactions with targets like cyclooxygenase (COX) .

  • Structure-activity relationship (SAR) : Alkylation or amine substitution improves analgesic or antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole and pyridazine can inhibit the growth of various bacteria and fungi. This suggests that 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid may also possess antimicrobial effects, warranting further investigation in medicinal chemistry settings .

Anti-inflammatory Properties
Compounds containing pyrazole structures are often explored for their anti-inflammatory properties. Preliminary studies suggest that the incorporation of chloropyridazine may enhance these effects. This compound could be a candidate for developing new anti-inflammatory drugs aimed at conditions like arthritis or other inflammatory diseases .

Potential in Cancer Therapy
The unique structural features of this compound may allow it to interact with specific biological targets involved in cancer progression. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Therefore, this compound could be evaluated as a potential anticancer agent .

Agricultural Applications

Pesticide Development
Given its chemical structure, this compound may also be evaluated for use in developing new pesticides or herbicides. The presence of the chloropyridazine moiety can potentially enhance the selectivity and efficacy against specific pests while minimizing environmental impact .

Plant Growth Regulation
Research has indicated that certain pyrazole derivatives can act as plant growth regulators. This compound may influence plant growth patterns, making it a candidate for agricultural applications aimed at improving crop yields or modifying growth responses to environmental stressors .

Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound can be utilized in synthesizing polymers with tailored properties. Its ability to form stable bonds may lead to innovative materials with specific mechanical or thermal properties suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations of pyrazole derivatives .
Study BAnti-inflammatory EffectsFound that similar compounds reduced inflammation markers in animal models .
Study CCancer Cell ApoptosisShowed promising results in inducing apoptosis in cancer cell lines using related compounds .

Mechanism of Action

The mechanism by which 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine/Pyridine Ring

  • 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic Acid
    • Replaces pyridazine with a pyridine ring bearing chlorine and trifluoromethyl groups.
    • The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s 6-chloropyridazine .
  • Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Lacks the pyridazine ring entirely, featuring a phenyl group instead.

Modifications to the Acetic Acid Side Chain

  • (Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate Methyl ester replaces acetic acid, increasing lipophilicity but reducing solubility and metal-chelation capacity. Similarity score: 0.63 (structural divergence due to aromatic substitutions) .

Functional Group Additions

  • 2-(4-Chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic Acid Incorporates a phenoxy group, enabling additional hydrogen bonding and fluorescence properties (used as a Zn²⁺ sensor) .

Physicochemical Properties

Property Target Compound 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-...} (Z)-Methyl 2-(1-(2-chlorophenyl)-...)
Molecular Weight ~323.7 g/mol ~377.7 g/mol ~460.9 g/mol
Solubility (logP) Moderate (predicted ~1.8) Low (predicted ~2.5) Low (predicted ~3.1)
Electronic Effects Strong electron-withdrawing Enhanced by -CF₃ Reduced by phenyl group

Fluorescence Sensing

The target compound’s acetic acid group enables metal ion chelation, as seen in its analog 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, which acts as a "turn-on" sensor for Zn²⁺ (emission at 520 nm) .

Enzyme Inhibition

  • Phosphatase Inhibition: Pyrazoline derivatives with sulfonic or thiazolidinone groups (e.g., 2-[3-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid) show IC₅₀ values of ~20 µM for dual specificity phosphatase 22, suggesting divergent mechanisms compared to the target compound’s acetic acid moiety .

Computational and Spectroscopic Studies

  • DFT Analysis: Studies on analogs like 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl] phenol reveal planar geometries favoring π-π interactions. The target compound’s pyridazine ring likely enhances electron density redistribution, affecting reactivity .
  • NMR and IR Spectroscopy : Pyrazoline derivatives exhibit characteristic C=O stretches at ~1700 cm⁻¹ and pyridazine ring proton shifts at δ 7.5–8.5 ppm, consistent with the target compound’s spectral profile .

Biological Activity

2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid, with the CAS number 1094331-75-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC9H7ClN4O3
Molecular Weight254.63 g/mol
Boiling Point638.9 ± 50.0 °C (predicted)
Density1.73 ± 0.1 g/cm³ (predicted)
pKa3.36 ± 0.10 (predicted)

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. In vivo studies have demonstrated that these compounds can reduce inflammation markers and exhibit activity comparable to standard anti-inflammatory drugs like Indomethacin . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Antimicrobial Properties

A variety of pyrazole derivatives have been evaluated for their antimicrobial effects against bacteria and fungi. The compound's structure suggests potential activity against pathogens due to its ability to disrupt microbial cell functions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole core can significantly influence biological activity. For example, substituents on the nitrogen atoms and variations in the acetic acid moiety can enhance potency against specific targets like CRTh2 receptors .

Case Study 1: Anticancer Activity

In a study involving a series of pyrazole acetic acid derivatives, several compounds were synthesized and tested for anticancer activity against MCF-7 breast cancer cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM, highlighting their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. Compounds were administered at varying doses, and significant reductions in paw swelling were observed, suggesting effective anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer: A multi-step synthesis is typically required, starting with cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core. Subsequent functionalization with 6-chloropyridazine may involve nucleophilic substitution or coupling reactions. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical variables, while response surface methodology refines yields . Monitor intermediates via HPLC or NMR to ensure regioselectivity .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound and its intermediates?

  • Methodological Answer:
  • NMR: Assign proton environments using 1H^1H- and 13C^13C-NMR, focusing on the pyrazole (δ ~6.5–7.5 ppm) and pyridazine (δ ~8.0–9.0 ppm) protons. Compare with structurally related compounds (e.g., ).
  • LC-MS/MS: Confirm molecular weight (C10_{10}H8_{8}ClN4_{4}O3_{3}) via high-resolution MS and track degradation products under stress conditions (e.g., hydrolysis, oxidation) .
  • IR: Validate carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH/OH groups (~3200–3500 cm1^{-1}) .

Q. What solvent systems and pH conditions maximize the compound’s stability for in vitro assays?

  • Methodological Answer: Perform stability studies in buffers (pH 1–10) and solvents (DMSO, ethanol, aqueous mixtures). Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. Polar aprotic solvents like DMSO are often preferred for stock solutions, but avoid prolonged exposure to alkaline conditions due to ester/amide hydrolysis risks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyridazine and pyrazole moieties in catalytic transformations?

  • Methodological Answer: Computational modeling (DFT or MD simulations) can map electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, the 6-chloro group on pyridazine enhances electrophilicity at C-4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with analogs lacking Cl ( ) to isolate electronic contributions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer:
  • Meta-analysis: Collate dose-response curves (IC50_{50}, EC50_{50}) from enzyme inhibition, cell viability, and in vivo models. Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or assay-specific artifacts .
  • Target Engagement Studies: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding versus off-target effects .

Q. How can computational reaction path search methods accelerate the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer: Implement quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and energy barriers for metabolic pathways (e.g., CYP450 oxidation). Pair with machine learning to predict logP, solubility, and bioavailability. For example, ICReDD’s workflow integrates computation and experiment to prioritize derivatives with reduced hepatic clearance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

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